

Technical Guide: D-Glucitol-2-d Molecular Weight & Isotopic Purity

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Compound of Interest

Compound Name: *D-Glucitol-2-d*

Cat. No.: *B13959503*

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Executive Summary

D-Glucitol-2-d (Sorbitol-2-d) is a stable isotope-labeled polyol used extensively as a metabolic tracer and internal standard in the study of diabetic complications, specifically within the polyol pathway. Its utility relies entirely on high isotopic purity (>98 atom % D) and precise characterization.

This guide provides a rigorous technical breakdown of **D-Glucitol-2-d**, focusing on molecular weight calculations (monoisotopic vs. average), isotopic purity validation via NMR/MS, and its application in tracking flux through Aldose Reductase (AR) and Sorbitol Dehydrogenase (SDH).

Part 1: Physicochemical Characterization

Molecular Specifications

Accurate mass spectrometry requires a distinction between average molecular weight (for stoichiometric calculations) and monoisotopic mass (for mass spectrometry identification).

Parameter	Specification	Notes
Compound Name	D-Glucitol-2-d	Synonyms: Sorbitol-2-d
CAS Number	75607-68-0	[Source: Santa Cruz Biotechnology]
Chemical Formula	C ₆ H ₁₃ DO ₆	One Hydrogen at C2 replaced by Deuterium
Average MW	183.18 g/mol	Used for molarity calculations
Monoisotopic Mass	183.08535 Da	Used for HRMS (High-Res Mass Spec)
Appearance	White crystalline powder	Highly hygroscopic
Solubility	Water, Ethanol, Methanol	Soluble in polar solvents

Structural Context

D-Glucitol is an acyclic polyol. In the 2-d isotopologue, the deuterium is located at the second carbon chain position. This specific labeling is critical for distinguishing metabolic activity, as the C2 position is the oxidation site for Sorbitol Dehydrogenase (SDH) converting Sorbitol to Fructose.

Mass Calculation Logic:

- Standard Sorbitol (C₆H₁₄O₆): 182.17 g/mol [1]
- Modification: Replacement of H (1.0078 Da) with D (2.0141 Da).
- Mass Shift: +1.0063 Da.
- Result: 182.17 + 1.006 ≈ 183.18 g/mol .

Part 2: Isotopic Purity & Quality Control

The validity of metabolic flux data depends on the isotopic enrichment (Atom % D). If the enrichment is <98%, the unlabeled "M+0" signal will interfere with quantitation.

Analytical Workflow (Self-Validating Protocol)

The following diagram outlines the mandatory QC workflow to validate **D-Glucitol-2-d** before use in biological assays.



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Figure 1: Analytical workflow for validating isotopic purity. Blue/Green nodes represent structural confirmation; Red represents isotopic quantification.

Protocol: Isotopic Purity by HRMS

Objective: Determine the ratio of labeled (D1) to unlabeled (D0) species.

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.
- Ionization: ESI Negative Mode (Electrospray Ionization). Polyols ionize poorly in positive mode but form stable $[M-H]^-$ ions in negative mode.
- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (or Ammonium Acetate to promote ionization).
- Method:
 - Inject 1 μ M solution.
 - Monitor m/z 181.07 (Unlabeled $[M-H]^-$) and m/z 182.07 (Labeled $[M-H]^-$).
 - Calculation:
- Acceptance Criteria: >98.0%.

Protocol: Structural Confirmation by NMR

Objective: Confirm Deuterium is specifically at C2 and not scrambled.

- ¹H-NMR (Proton): In D₂O, the hydroxyl protons exchange and disappear. The spectrum will show the methine/methylene backbone.
 - Result: The signal corresponding to C2-H (typically ~3.6-3.8 ppm doublet of doublets in unlabeled sorbitol) should be absent or significantly suppressed (residual <2%).
- ¹³C-NMR: The C2 carbon signal will appear as a 1:1:1 triplet due to C-D coupling (), confirming the attachment of Deuterium.

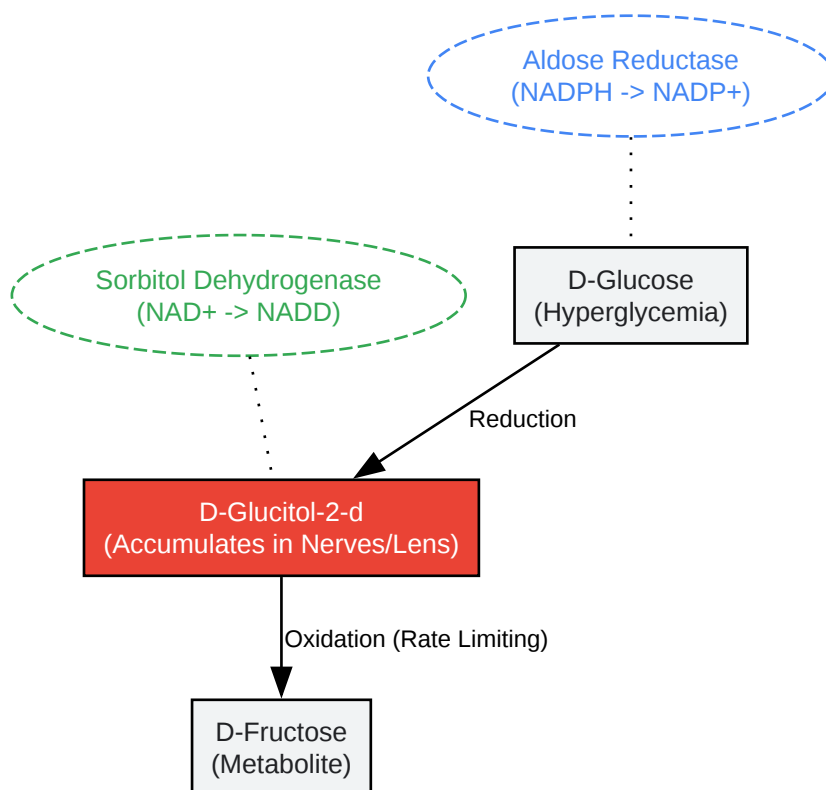
Part 3: Applications in Research (Metabolic Flux)[3] [4]

D-Glucitol-2-d is the "gold standard" tracer for the Polyol Pathway. In hyperglycemic conditions (Diabetes), excess glucose is shunted through this pathway, causing osmotic stress.

The Polyol Pathway Logic

- Step 1: Aldose Reductase reduces Glucose to Sorbitol.[2]
- Step 2: Sorbitol Dehydrogenase (SDH) oxidizes Sorbitol to Fructose.[2][3]

Why use **D-Glucitol-2-d**? When **D-Glucitol-2-d** is oxidized by SDH to Fructose, the Deuterium at C2 is transferred to the cofactor NAD⁺, forming NADD. The resulting Fructose is unlabeled (or retains the label depending on the specific stereochemistry of the hydride transfer). This Kinetic Isotope Effect (KIE) allows researchers to measure the specific rate of SDH activity without interference from glycolysis.



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Figure 2: The Polyol Pathway.[4] **D-Glucitol-2-d** accumulation is the key marker for diabetic neuropathy research.

Part 4: Handling and Stability

Hygroscopicity Warning

Sorbitol is extremely hygroscopic. **D-Glucitol-2-d** will absorb atmospheric moisture rapidly, which alters the effective weight during weighing.

- Protocol: Always weigh **D-Glucitol-2-d** in a glove box or desiccated environment.
- Correction: If weighing in ambient air, determine water content (Karl Fischer titration) and correct the molarity calculation.

Storage

- Temperature: Room temperature (20-25°C) is generally acceptable, but -20°C is recommended for long-term isotope stability to prevent any potential exchange (though C-D

bonds are non-exchangeable in water).

- Container: Tightly sealed glass vials with PTFE-lined caps.

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